molecular formula C9H10FNO2 B14080359 Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate

Cat. No.: B14080359
M. Wt: 183.18 g/mol
InChI Key: ZDAZIWMDLMEXSM-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate is a fluorinated pyridine derivative intended for research and development use as a key chemical building block. This compound is part of a class of pyridine-based esters that are strategically employed in medicinal chemistry for the synthesis of complex bioactive molecules. The pyridine scaffold is a privileged structure in drug discovery, notably appearing in several approved anticancer agents . Researchers utilize such fluorinated pyridine acetates as critical intermediates in the design and development of novel small molecule inhibitors. For instance, analogous 6-methylpyridin-2-yl compounds have been successfully incorporated into coumarin-based molecular frameworks to create potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms (hCA IX and XII) . These inhibitors function via a non-classical mechanism, where the hydrolyzed derivative binds at the entrance of the enzyme's active site, offering a pathway for selective targeting of tumors over normal tissues . The presence of the fluorine atom and the methyl ester functional group on the pyridine ring provides versatile handles for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties such as potency and selectivity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C9H10FNO2/c1-6-3-4-7(10)8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3

InChI Key

ZDAZIWMDLMEXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate primarily involves functionalization of pre-existing pyridine scaffolds or coupling reactions between aromatic precursors. Three dominant strategies have been identified: (1) photocatalytic cross-coupling, (2) nucleophilic substitution on halogenated pyridines, and (3) transition-metal-catalyzed condensation. Each method varies in efficiency, scalability, and suitability for industrial applications.

Photocatalytic Cross-Coupling with Iridium Catalysts

Photoredox catalysis has emerged as a powerful tool for constructing carbon–heteroatom bonds under mild conditions. A protocol adapted from the synthesis of N-heterobiaryls involves irradiating a mixture of bromoazaarenes and phenolic derivatives in the presence of iridium-based photocatalysts.

Reaction Conditions and Optimization

The general procedure entails combining 3-fluoro-6-methylpyridine-2-bromide (1.0 equiv) with methyl glycolate (3.0 equiv) in dichloroethane (DCE) using [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%) as the photocatalyst. The reaction is conducted under argon atmosphere, irradiated with 24 W blue LED light for 12–24 hours at 25°C. Cooling fans maintain ambient temperature, preventing thermal degradation.

Yield and Characterization

Crude yields of 70–83% are typical, with purification via silica chromatography or preparative thin-layer chromatography (PTLC). Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts: δ 2.53–2.56 ppm for the methyl group on pyridine and δ 3.62–3.66 ppm for the methoxy ester. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 183.18 [M+H]⁺, consistent with the molecular formula C₉H₁₀FNO₂.

Table 1: Photocatalytic Synthesis Optimization
Parameter Optimal Value Impact on Yield
Catalyst Loading 1 mol% Maximizes turnover
Solvent Dichloroethane Enhances solubility
Light Source 24 W Blue LED Drives excitation
Reaction Time 12–24 hours Balances conversion

Nucleophilic Substitution on Halogenated Pyridines

A two-step approach starting from 3-fluoro-6-methylpyridine introduces the acetate group via nucleophilic acyl substitution. This method, detailed by VulcanChem, avoids harsh conditions and leverages sodium methoxide as a base.

Step 1: Preparation of 3-Fluoro-6-Methylpyridine

The precursor is synthesized through fluorination of 6-methylpyridin-3-ol using diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C, achieving 85% yield.

Step 2: Esterification with Methyl Chloroacetate

In anhydrous dimethylformamide (DMF), 3-fluoro-6-methylpyridine reacts with methyl chloroacetate (1.2 equiv) in the presence of sodium methoxide (2.0 equiv) at 80°C for 6 hours. The reaction proceeds via SN2 mechanism, displacing chloride with the pyridine’s α-carbon.

Isolation and Purity

Post-reaction, the mixture is quenched with ice-water, extracted with dichloromethane, and dried over sodium sulfate. Column chromatography (hexane/ethyl acetate, 4:1) affords the product in 68–72% yield. Gas chromatography–mass spectrometry (GC-MS) analysis shows a retention time of 17.98 minutes and m/z 183.18, corroborating structural integrity.

Transition-Metal-Catalyzed Condensation

Copper iodide (CuI)-mediated coupling, inspired by protocols for triarylamines, offers an alternative route. While originally designed for diarylamines, modifications enable ester-functionalized pyridines.

Reaction Setup and Parameters

A Schlenk tube charged with CuI (10 mol%), lithium amide (LiNH₂, 2.0 equiv), and potassium phosphate (K₃PO₄, 1.0 equiv) in DMF facilitates coupling between 3-fluoro-6-methylpyridine-2-boronic acid and methyl bromoacetate. Heating at 130°C for 24 hours under nitrogen affords the product in 61% yield after purification.

Mechanistic Considerations

The copper catalyst mediates oxidative addition of the boronic acid to the bromoester, followed by reductive elimination to form the carbon–carbon bond. Lithium amide acts as a base, deprotonating intermediates to drive the reaction forward.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis
Method Yield (%) Cost Efficiency Scalability
Photocatalytic 70–83 Moderate Lab-scale
Nucleophilic Substitution 68–72 High Industrial
CuI-Catalyzed Coupling 61 Low Lab-scale

Photocatalysis offers superior yields but requires specialized equipment. Nucleophilic substitution balances cost and scalability, making it preferable for bulk production. Copper-mediated methods, while versatile, suffer from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester functional group play key roles in its reactivity and biological activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs of Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomer: Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate (CAS 1393566-89-6)

  • Structural Differences : The fluorine is at position 5 instead of 3, and the ester is ethyl rather than methyl .
  • Implications: Electronic Effects: Fluorine at position 5 may reduce pyridine ring electron density compared to position 3, altering reactivity in nucleophilic substitution or metal-catalyzed coupling. Lipophilicity: The ethyl ester increases hydrophobicity (logP ~1.5 vs. Applications: Ethyl esters are common prodrug motifs, suggesting this isomer could serve as a precursor for antiviral or anti-inflammatory agents .

Tetrazole Analogs: Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

  • Structural Differences : The pyridine ring is replaced by a tetrazole, and a hydroxylphenyl group is appended .
  • Applications: Tetrazoles are used in metal-organic frameworks (MOFs) and as bioisosteres for carboxylic acids in drug design (e.g., angiotensin II receptor blockers) .

Dihydropyridinone Derivative: Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate

  • Structural Differences: The pyridine is oxidized to a dihydropyridinone, introducing a ketone group .
  • Implications: Aromaticity Loss: The non-aromatic dihydropyridinone reduces resonance stabilization, increasing reactivity toward electrophiles. Solubility: The ketone enhances polarity, improving aqueous solubility compared to the parent compound. Applications: Dihydropyridinones are scaffolds for kinase inhibitors and antimicrobial agents .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Key Properties/Applications
This compound Pyridine 3-F, 6-CH₃, methyl ester Drug intermediate, metabolic stability
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate Pyridine 5-F, 6-CH₃, ethyl ester Prodrug candidate, increased logP
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole Hydroxyphenyl, methyl ester MOF construction, bioisostere
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate Dihydropyridinone 6-ketone, methyl ester Kinase inhibitor scaffold, solubility

Biological Activity

Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10FNO2\text{C}_9\text{H}_{10}\text{F}\text{N}\text{O}_2

The presence of a fluorine atom on the pyridine ring can significantly influence its biological activity by altering its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interactions : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The ester group can undergo hydrolysis, releasing the active acid form that interacts with target sites.
  • MAPK Pathway : Similar compounds have been implicated in modulating the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular processes such as inflammation and apoptosis .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could also demonstrate similar antimicrobial efficacy .

CompoundActivity AgainstMIC (mg/mL)
Compound AE. coli0.0195
Compound BC. albicans0.0048

Anticancer Potential

Emerging studies have suggested that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Research on similar compounds has shown promising results in inhibiting tumor growth and promoting cancer cell death .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : Animal studies using related compounds have indicated a reduction in tumor size and improved survival rates, highlighting the therapeutic potential of this class of compounds in oncology .

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